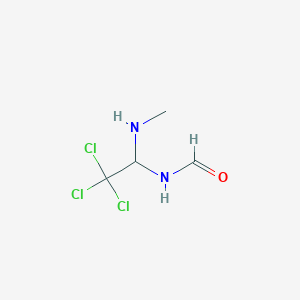![molecular formula C26H29N3O5 B8451351 diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B8451351.png)
diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Descripción general
Descripción
diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-b]pyridazine core, followed by the introduction of the allyl, morpholinyl, and phenyl groups. The final step involves the esterification of the carboxylate groups with diethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Aplicaciones Científicas De Investigación
diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo[1,2-b]pyridazine derivatives with different substituents. Examples include:
- diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate analogs with different ester groups.
- Compounds with variations in the allyl, morpholinyl, or phenyl groups .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H29N3O5 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
diethyl 2-morpholin-4-yl-4-phenyl-7-prop-2-enylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C26H29N3O5/c1-4-10-20-22(25(30)33-5-2)23(26(31)34-6-3)24-19(18-11-8-7-9-12-18)17-21(27-29(20)24)28-13-15-32-16-14-28/h4,7-9,11-12,17H,1,5-6,10,13-16H2,2-3H3 |
Clave InChI |
OOZGLRGMGYKAEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N2C(=C1C(=O)OCC)C(=CC(=N2)N3CCOCC3)C4=CC=CC=C4)CC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
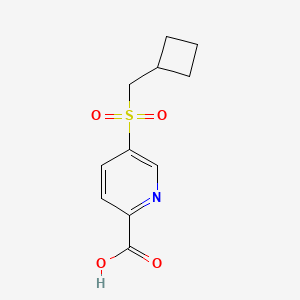
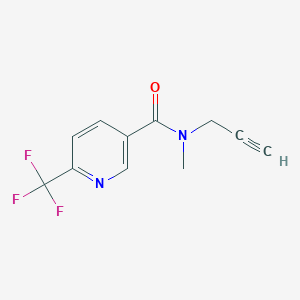
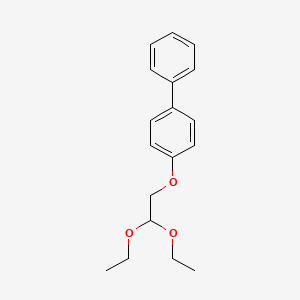
![2-[5-(2,4-Diaminopyrimidin-5-yloxy)-4-isopropyl-2-methoxy-phenyl]-propan-2-ol](/img/structure/B8451285.png)
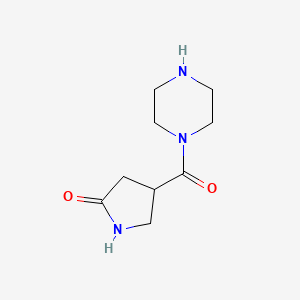
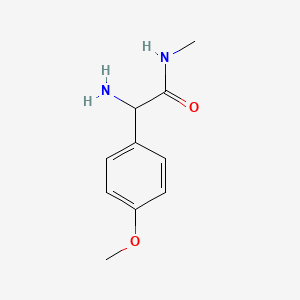
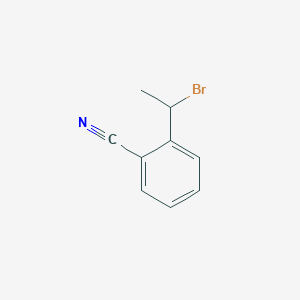
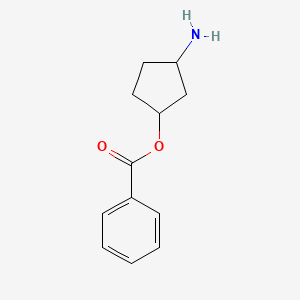
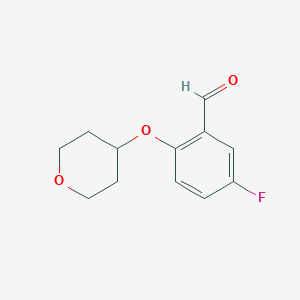
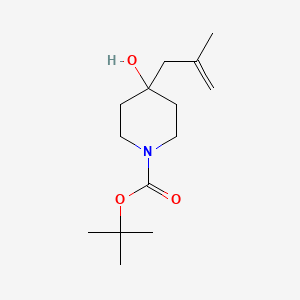
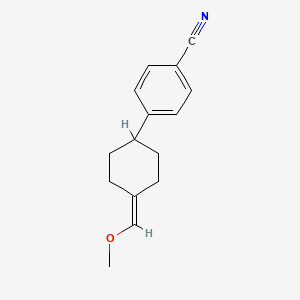
![Methyl 3-(2-(diethylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8451321.png)

